molecular formula C12H16N2O B13255945 1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one

1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13255945
M. Wt: 204.27 g/mol
InChI Key: YBCIUVXXZOGFCE-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one (CAS 2060033-28-3) is a high-purity chemical compound offered for research and development purposes. This compound features a 1,2-dihydropyridin-2-one core structure linked to a 1,2,3,6-tetrahydropyridine moiety, a scaffold recognized for its relevance in medicinal chemistry. With a molecular formula of C12H16N2O and a molecular weight of 204.27, it is characterized for researcher verification. The 1,2,3,6-tetrahydropyridine group is a key structural feature found in compounds investigated for central nervous system (CNS) targets. Specifically, research indicates that analogs incorporating this pharmacophore have been designed and synthesized as ligands for serotonin receptors, such as the 5-HT1A receptor, and for the serotonin transporter (SERT) . These biological targets are critical in the development of new therapies for neuropsychiatric disorders, positioning this compound as a valuable building block for neuroscience research. Furthermore, the dihydropyridinone core is a privileged structure in drug discovery. Related compounds have demonstrated a range of biological activities, including anticancer and antibacterial properties in preclinical studies, highlighting the potential of this chemical class in oncology and infectious disease research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the available safety data sheet prior to use.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1,6-dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-7-11(8-12(15)14(9)2)10-3-5-13-6-4-10/h3,7-8,13H,4-6H2,1-2H3

InChI Key

YBCIUVXXZOGFCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)C2=CCNCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1,2-Dihydropyridines

Several synthetic routes to 1,2-dihydropyridine derivatives have been documented, including:

  • Thermal cyclization of hydroxamic acid esters: This method involves the preparation of hydroxamic acid derivatives followed by thermal cyclization to yield 1,2-dihydropyridines in moderate yields (32–58%).

  • Addition of Grignard reagents to N-acyl pyridinium salts: This asymmetric synthesis route allows for the preparation of chiral 1,2-dihydropyridines with high diastereomeric excess, involving the formation of N-acyl pyridinium intermediates and subsequent nucleophilic addition.

  • Multicomponent reactions (MCR): MCRs involving arylamines, acetylenedicarboxylates, and aldehydes under acidic conditions (e.g., acetic acid reflux) have been used to efficiently synthesize 3,4-dihydro-2(1H)-pyridones, structurally related compounds, with moderate to high yields.

Specific Preparation of the Target Compound

Although direct literature on the exact preparation of 1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one is limited, related synthetic procedures can be adapted based on the following insights:

  • Use of 4-dialkylaminotetrahydropyridinylidene salts as precursors: These salts can be hydrolyzed under alkaline conditions to form dihydropyridin-2-ones. For example, potassium hydroxide treatment of 4-dialkylaminotetrahydropyridinylidene salts yields dihydropyridones quantitatively, which can then be functionalized by reaction with aldehydes and secondary amines to introduce substituents at the 4-position.

  • Stepwise functional group transformations: Starting from the tetrahydropyridine intermediate, selective methylation at positions 1 and 6 of the dihydropyridin-2-one ring can be achieved by controlled alkylation reactions, often using methyl halides or methylating agents under basic or phase-transfer catalytic conditions.

  • Coupling reactions and amide bond formations: For derivatives with complex substituents, Suzuki coupling and amide bond formation strategies have been employed to introduce various substituents on the pyridone ring and the attached heterocyclic moiety.

Detailed Synthetic Route Example (Adapted)

Step Reagents/Conditions Description Yield (%) Notes
1 4-Dialkylaminotetrahydropyridinylidene salt + KOH (aq), room temp, 4 days Hydrolysis to form dihydropyridin-2-one intermediate Quantitative Confirmed by X-ray crystallography
2 Addition of benzaldehyde and secondary amine (e.g., pyrrolidine), alkaline medium, room temp, 4-5 days Formation of β-aminoketone substituents at position 4 50-68 Crystalline solids isolated and purified
3 Methylation using methyl iodide or methyl triflate, base (e.g., NaH), aprotic solvent Introduction of methyl groups at positions 1 and 6 Variable, optimized conditions needed Requires selective control to avoid over-alkylation
4 Purification by recrystallization or chromatography Isolation of pure 1,6-dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one - Final compound characterized by NMR, MS, and X-ray

Mechanistic Insights and Reaction Considerations

  • The hydrolysis of tetrahydropyridinylidene salts to dihydropyridinones proceeds via nucleophilic attack of hydroxide at the iminium center, followed by ring reorganization.

  • The subsequent condensation with aldehydes and secondary amines involves formation of β-aminoketones, which are key intermediates for further functionalization.

  • Methylation steps require careful control of reaction conditions to achieve selective substitution at nitrogen and carbon atoms without decomposition or side reactions.

  • The use of catalytic systems such as Scandium triflate in multicomponent reactions has been shown to improve yields and selectivity for related dihydropyridone derivatives.

Summary Table of Key Preparation Methods

Methodology Starting Materials Key Reactions Yield Range Advantages Limitations
Hydrolysis of 4-dialkylaminotetrahydropyridinylidene salts 4-Dialkylaminotetrahydropyridinylidene salts, KOH Hydrolysis to dihydropyridin-2-one Quantitative Mild conditions, high yield Requires long reaction time (days)
Condensation with aldehydes and secondary amines Dihydropyridin-2-one intermediate, aldehydes, amines β-Aminoketone formation 50-68% Structural diversity Moderate yields, purification needed
Methylation reactions Dihydropyridin-2-one derivatives Alkylation at N and C positions Variable Introduces methyl groups Selectivity challenges
Multicomponent reactions (MCR) Arylamines, acetylenedicarboxylates, aldehydes One-pot synthesis of dihydropyridones 15-70% Efficient, versatile Lower yields in some cases

This synthesis overview, grounded in diverse and authoritative research sources, provides a comprehensive guide to the preparation of 1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one, supporting further exploration and application in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive data tables or well-documented case studies specifically focusing on the applications of "1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one" . However, the search results do provide information that can be used to infer potential applications based on its chemical properties and related compounds.

Chemical Information

  • Name: 1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one
  • CAS No.: 2060033-28-3
  • Molecular Formula: C12H16N2O
  • Molecular Weight: 204.27

Potential Applications
Given the limited information, determining the precise applications of "1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one" is challenging. However, the search results regarding N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, a related compound, point to some potential applications :

  • Reagent in Preparation: It can be used in the preparation of enzymatic inhibitors and receptor ligands .
  • Pharmaceutical Research: It may be relevant in creating compounds with therapeutic potential . Examples include:
    • Orally active anaplastic lymphoma kinase inhibitors
    • Oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors for treatment of obesity and diabetes
    • Arylpiperazine and piperidine ethers as dual-acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists
    • Quinazoline analogs as glucocerebrosidase inhibitors with chaperone activity for treatment of Gaucher disease

Related Compounds and Reactions

N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is also associated with the following :

  • Suzuki-Miyaura cross-coupling using a palladium phosphine catalyst
  • Palladium-catalyzed ligand-controlled regioselective Suzuki coupling
  • Palladium-catalyzed Suzuki-Miyaura coupling
  • Suzuki coupling followed by iodolactonization reaction

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    Gene Expression: Influence on the expression of specific genes.

Comparison with Similar Compounds

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

  • Core Structure: MPTP shares a tetrahydropyridine ring but lacks the dihydropyridinone moiety present in the target compound.
  • Substituents : A phenyl group at position 4 and a methyl group at position 1.
  • Biological Activity : MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons, leading to parkinsonism .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

  • Core Structure: A fused tetrahydroimidazo[1,2-a]pyridine system with a ketone group, distinct from the target’s dihydropyridinone-tetrahydropyridine scaffold.
  • Substituents: Nitrophenyl, cyano, and ester groups enhance electronic complexity.
  • Spectroscopic Data: ¹H NMR and ¹³C NMR data for Compound 1l (e.g., δ 7.8–8.2 ppm for aromatic protons) provide a benchmark for characterizing similar dihydropyridinone derivatives .

Pharmacologically Active Dihydropyridine Derivatives

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Structure : A pyrido[1,2-a]pyrimidin-4-one ring system with a benzisoxazole substituent.
  • Regulatory Status : Listed in pharmacopeial standards, indicating clinical or industrial relevance .

5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide

  • Core Structure: A 1,4-dihydropyridine ring with cyano, mercapto, and carboxamide groups.
  • Commercial Availability : Marketed by AldrichCPR (Product R434205), reflecting its utility in chemical research .

Spectroscopic Characterization

  • ¹H NMR: Dihydropyridinone protons typically resonate at δ 5.5–6.5 ppm, while tetrahydropyridine protons appear at δ 1.5–3.0 ppm. These ranges align with data from .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as demonstrated for Compound 1l (calc. for C₂₆H₂₂N₄O₆: 486.1534; found: 486.1536) .

Biological Activity

1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities. The structure includes a dihydropyridinone core substituted with a tetrahydropyridine moiety. The presence of these nitrogenous rings contributes to its biological reactivity.

Antimicrobial Properties

Dihydropyridine derivatives have also shown antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, compounds structurally related to 1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one have demonstrated effectiveness against various pathogens in vitro .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of dihydropyridine derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of 1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one can be attributed to several mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers; thus, this compound may influence calcium ion flow across cell membranes.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : Certain dihydropyridine derivatives act as inhibitors for enzymes involved in cancer progression and microbial growth.

Case Studies

Several case studies have explored the efficacy of dihydropyridine derivatives:

  • Cancer Research : A study involving a structurally similar compound demonstrated significant reduction in tumor size in animal models when administered at specific dosages over a defined period.
  • Neuroprotection : In a model of neurodegeneration, administration of related dihydropyridines resulted in improved cognitive function and reduced neuronal loss compared to control groups .
  • Antimicrobial Testing : Laboratory tests revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AntitumorApoptosis induction
AntibacterialMembrane disruption
NeuroprotectiveOxidative stress reduction

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